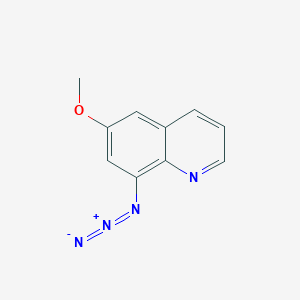

8-Azido-6-methoxyquinoline

Description

Properties

CAS No. |

57743-00-7 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

8-azido-6-methoxyquinoline |

InChI |

InChI=1S/C10H8N4O/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)13-14-11/h2-6H,1H3 |

InChI Key |

LCTYPYLKJZNVLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Photophysical and Photochemical Investigations of 8 Azido 6 Methoxyquinoline

Photo-induced Ring Expansion Reactions to Pyridoazepines

The irradiation of 8-azido-6-methoxyquinoline in the presence of suitable nucleophiles initiates a cascade of events, culminating in the expansion of the quinoline (B57606) ring system to form a pyrido[2,3-c]azepine. This transformation is a powerful method for the synthesis of this seven-membered heterocyclic core.

Characterization of Pyridoazepine Products: Structural Elucidation

The photo-induced ring expansion of this compound in a solution of methanol (B129727) and potassium methoxide (B1231860) proceeds in excellent yield to furnish the corresponding dimethoxypyridoazepine rsc.org. The precise structure of this product is 7,9-dimethoxy-5H-pyrido[2,3-c]azepine. The elucidation of this structure relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Spectroscopic Data for 7,9-dimethoxy-5H-pyrido[2,3-c]azepine:

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the protons on the azepine ring. |

| ¹³C NMR | Resonances for all carbon atoms in the pyridoazepine skeleton, including the two methoxy carbons. |

| Mass Spectrometry | A molecular ion peak consistent with the chemical formula C₁₂H₁₂N₂O₂. |

| Infrared Spectroscopy | Absorption bands characteristic of N-H stretching, C-H stretching, and C=C/C=N stretching vibrations within the heterocyclic framework. |

Note: Specific chemical shifts and coupling constants would be required for a complete structural assignment and are typically reported in primary research articles.

Mechanistic Pathways of Photorearrangement: Nitrene Intermediates and Ring Expansion

The photochemical rearrangement of this compound is believed to proceed through a highly reactive nitrene intermediate. The proposed mechanistic pathway is as follows:

Photolytic Cleavage: Upon absorption of ultraviolet light, the azide (B81097) functional group of this compound undergoes photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly unstable singlet nitrene intermediate, 8-nitreno-6-methoxyquinoline.

Intersystem Crossing (ISC): The initially formed singlet nitrene can rapidly undergo intersystem crossing to the more stable triplet nitrene ground state. However, the subsequent ring expansion reaction is thought to primarily involve the singlet state.

Ring Expansion: The singlet nitrene, being electron-deficient, can attack the adjacent C7-C8 bond of the quinoline ring. This leads to the formation of a strained bicyclic azirine intermediate. This azirine is typically transient and rapidly undergoes ring opening to form a seven-membered cumulene or a related zwitterionic species.

Nucleophilic Trapping: In the presence of a nucleophile, such as methanol or an amine, the expanded intermediate is trapped, leading to the formation of the final, stable pyridoazepine product. For instance, with methanol, the methoxy group adds to the ring, and subsequent protonation yields the observed dimethoxypyridoazepine.

Influence of Solvent Polarity and Nucleophile Identity on Reaction Efficiency and Product Distribution

The efficiency of the photo-induced ring expansion and the distribution of products are significantly influenced by the reaction medium.

Solvent Polarity: While specific systematic studies on the effect of a wide range of solvent polarities on the photolysis of this compound are not extensively documented in readily available literature, the use of polar protic solvents like methanol is crucial for the efficient trapping of the ring-expanded intermediate to form the corresponding alkoxy-substituted pyridoazepine.

Nucleophile Identity: The identity of the nucleophile plays a critical role in determining the final product.

Alcohols: In the presence of methanol and potassium methoxide, this compound gives an excellent yield of 7,9-dimethoxy-5H-pyrido[2,3-c]azepine rsc.org.

Amines: When the photolysis is carried out in the presence of primary amines, the corresponding 9-alkylamino-7-methoxy-5H-pyrido[2,3-c]azepines are formed. The presence of the 6-methoxy group on the starting azide has been found to significantly increase the yields of these amino-azepines compared to the unsubstituted 8-azidoquinoline (B1280395) rsc.org. Furthermore, the 6-methoxy group enables the ring-expansion to occur even in the presence of secondary amines, a reaction that is not observed with the unsubstituted azide rsc.org.

Product Distribution based on Nucleophile:

| Starting Material | Nucleophile | Product |

| This compound | Methanol/Methoxide | 7,9-dimethoxy-5H-pyrido[2,3-c]azepine |

| This compound | Primary Amine (R-NH₂) | 9-Alkylamino-7-methoxy-5H-pyrido[2,3-c]azepine |

| This compound | Secondary Amine (R₂NH) | 9-Dialkylamino-7-methoxy-5H-pyrido[2,3-c]azepine |

Comparative Studies with Unsubstituted and Isomeric Azidoquinolines on Photoreactivity

The photoreactivity of this compound is notably influenced by the presence and position of the methoxy substituent.

Comparison with 8-Azidoquinoline: The 6-methoxy group in this compound acts as an electron-donating group, which can influence the stability of the nitrene intermediate and the transition states involved in the ring expansion. As mentioned earlier, this substitution leads to significantly higher yields of 9-alkylamino-5H-pyrido[2,3-c]azepines when reacted with primary amines and uniquely allows for the reaction to proceed with secondary amines rsc.org.

Comparison with 6-Azido-8-methoxyquinoline (B14401761): The isomeric 6-azido-8-methoxyquinoline also undergoes photo-induced ring expansion in methanol-potassium methoxide to give the corresponding dimethoxypyridoazepine in excellent yield rsc.org. This suggests that the presence of a methoxy group on the quinoline ring, regardless of its position relative to the azide, facilitates this particular transformation under these conditions.

Kinetics and Thermodynamics of Photochemical Transformations

Detailed kinetic and thermodynamic parameters for the photochemical transformation of this compound are not extensively reported in the literature. To fully understand the reaction dynamics, experimental determination of quantum yields, rate constants for the decay of excited states and intermediates, and activation energies would be necessary. Such studies would likely involve techniques like laser flash photolysis to monitor the short-lived transient species on their respective timescales.

Intermediates in Photolytic Reactions: Spectroscopic Trapping and Characterization

The direct spectroscopic observation of the nitrene and subsequent ring-expanded intermediates in the photolysis of this compound is challenging due to their extremely short lifetimes. Advanced spectroscopic techniques are required to trap and characterize these transient species.

Matrix Isolation Spectroscopy: One common method for studying highly reactive intermediates is to generate them in an inert gas matrix at cryogenic temperatures (e.g., argon or nitrogen at ~10-20 K). Under these conditions, the intermediates are stabilized, allowing for their characterization by techniques such as IR and UV-Vis spectroscopy.

Laser Flash Photolysis (LFP): LFP is a powerful technique for studying the kinetics and spectra of transient species in solution at room temperature. A short laser pulse is used to initiate the photochemical reaction, and the subsequent changes in absorption are monitored over time with a second light source. This technique could potentially be used to observe the transient absorption spectra of the nitrene and the ring-expanded intermediates from this compound. While specific LFP studies on this exact compound are not readily available, the technique has been successfully applied to study other aryl nitrenes and their subsequent reactions.

Mechanistic Studies of Azido Group Reactivity in 8 Azido 6 Methoxyquinoline Systems

Thermal Decomposition Mechanisms and Reaction Pathways

The thermal decomposition of aryl azides, including 8-azido-6-methoxyquinoline, is a well-established method for generating the corresponding nitrenes. This process involves the extrusion of a molecule of nitrogen gas (N₂), a highly favorable transformation due to the large positive entropy change and the high stability of dinitrogen. The decomposition is initiated by the cleavage of the Nα-Nβ bond of the azide (B81097) moiety.

For many aryl azides, the thermal decomposition is the rate-determining step in subsequent reactions. The presence of substituents on the aromatic ring can significantly influence the decomposition temperature. Electron-donating groups, such as the methoxy (B1213986) group in the 6-position of the quinoline (B57606) ring, can lower the decomposition temperature by stabilizing the transition state leading to nitrene formation. This is attributed to the resonance donation of the methoxy group's lone pair of electrons into the aromatic system, which can stabilize the developing electron deficiency on the nitrogen atom as the N-N bond breaks.

The primary product of the thermal decomposition of this compound is the corresponding 6-methoxyquinolin-8-nitrene. This highly reactive intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization, intermolecular reactions with trapping agents, or dimerization. The specific reaction pathway is often dependent on the reaction conditions, such as temperature and the presence of other reagents.

Table 1: Influence of Substituents on the Thermal Decomposition of Aryl Azides (Illustrative Data)

| Aryl Azide | Substituent | Position | Decomposition Temperature (°C) |

| Phenyl azide | -H | - | ~150-170 |

| 4-Methoxyphenyl azide | -OCH₃ | para | Lower than phenyl azide |

| 4-Nitrophenyl azide | -NO₂ | para | Higher than phenyl azide |

| This compound | -OCH₃ | 6 | Expected to be lower than unsubstituted 8-azidoquinoline (B1280395) |

Note: This table provides illustrative data based on general principles of substituent effects on aryl azide decomposition. Specific decomposition temperatures for this compound would require experimental determination.

Singlet and Triplet Nitrene Chemistry Derived from Aromatic Azides

The decomposition of an azide precursor can lead to the formation of a nitrene in either a singlet or a triplet electronic state. These two states have different geometries, reactivities, and selectivities.

Singlet Nitrene: In the singlet state, the two non-bonding electrons on the nitrogen atom are paired in the same orbital, leaving one p-orbital vacant. Singlet nitrenes are generally more electrophilic and can undergo concerted reactions, such as insertion into C-H bonds and stereospecific addition to alkenes to form aziridines.

Triplet Nitrene: The triplet state is the ground state for most nitrenes. Here, the two non-bonding electrons are in different orbitals with parallel spins. Triplet nitrenes behave as diradicals and typically react in a stepwise manner. For instance, their addition to alkenes is non-stereospecific.

The direct photolysis or thermolysis of an azide initially produces the singlet nitrene, which can then undergo intersystem crossing (ISC) to the more stable triplet state. The rate of ISC is influenced by the structure of the nitrene and the presence of heavy atoms.

The highly reactive nitrene intermediates derived from this compound can be "trapped" by various reagents to form stable products, which provides evidence for their formation. Common trapping agents include:

Alkenes: React with nitrenes to form aziridines. The stereochemistry of the resulting aziridine can indicate whether the reaction proceeded through a singlet (stereospecific) or triplet (non-stereospecific) nitrene.

Amines and Alcohols: Can be attacked by the electrophilic singlet nitrene, leading to N-H or O-H insertion products.

Carbon Monoxide: Traps nitrenes to form isocyanates.

In the absence of efficient trapping agents, aryl nitrenes often undergo intramolecular reactions. For phenylnitrene, this typically involves ring expansion to a dehydroazepine. In the case of 6-methoxyquinolin-8-nitrene, intramolecular reactions could involve cyclization or rearrangement within the quinoline framework.

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of nitrene intermediates. Density Functional Theory (DFT) and ab initio methods can be used to calculate the energies of the singlet and triplet states of 6-methoxyquinolin-8-nitrene and the transition states for its various reactions.

These calculations can help to predict:

The singlet-triplet energy gap (ΔEST). A smaller gap facilitates intersystem crossing.

The activation barriers for different reaction pathways, such as C-H insertion, aziridination, and intramolecular rearrangement. This allows for prediction of the most likely products under different conditions.

The influence of the methoxy substituent on the electronic distribution and reactivity of the nitrene.

Table 2: Calculated Relative Energies of Nitrene Intermediates and Transition States (Hypothetical Data for 6-methoxyquinolin-8-nitrene)

| Species | Electronic State | Relative Energy (kcal/mol) |

| 6-methoxyquinolin-8-nitrene | Triplet (T₀) | 0 (Reference) |

| 6-methoxyquinolin-8-nitrene | Singlet (S₁) | +5-15 |

| Transition State (C-H insertion) | Singlet | +10-20 |

| Transition State (Aziridination with cyclohexene) | Singlet | +8-18 |

Note: This table presents hypothetical computational data to illustrate the type of information that can be obtained from such studies. Actual values would require specific calculations for the this compound system.

Role of the Methoxy Substituent in Directing Reactivity and Electronic Structure

The methoxy group at the 6-position of the quinoline ring plays a crucial role in modulating the properties of both the parent azide and the resulting nitrene. Its electronic effects are twofold:

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).

Stability of the Azide: The electron-donating nature of the methoxy group can destabilize the azide ground state relative to the transition state for N₂ extrusion, thereby lowering the activation energy for decomposition.

Reactivity of the Nitrene: The methoxy group increases the electron density on the quinoline ring. This can influence the electrophilicity of the singlet nitrene. A more electron-rich aromatic system may decrease the reactivity of the singlet nitrene towards external nucleophiles.

Singlet-Triplet Splitting: Electron-donating groups can affect the energy gap between the singlet and triplet states of the nitrene. This, in turn, influences the lifetime of the singlet state and the competition between singlet- and triplet-derived reaction pathways.

Direction of Intramolecular Reactions: The position of the methoxy group can direct intramolecular reactions of the nitrene. For instance, it can influence the regioselectivity of intramolecular C-H insertion or cyclization reactions by altering the electron density at different positions on the quinoline ring.

Advanced Functionalization and Derivatization of 8 Azido 6 Methoxyquinoline

Reductive Transformations of the Azido (B1232118) Group to Primary Amines

The conversion of the azido group in 8-azido-6-methoxyquinoline to a primary amine (6-methoxyquinolin-8-amine) is a pivotal transformation, as the resulting aminoquinoline is a crucial building block for numerous pharmacologically active compounds, including antimalarials like primaquine (B1584692) and tafenoquine. mdpi.com Various reductive methods can be employed for this purpose, each with its own advantages in terms of yield, selectivity, and compatibility with other functional groups.

One of the most common and effective methods is the Staudinger reaction . This reaction involves treating the azide (B81097) with a phosphine, typically triphenylphosphine (B44618), to form a phosphazene intermediate. mdpi.com Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. The Staudinger reaction is known for its mild conditions, which preserves other sensitive functional groups within the molecule. mdpi.com

Another established method for the reduction of an aryl nitro group, which is a common precursor to the azide, is the use of tin(II) chloride (SnCl₂). mdpi.com While this applies to the nitro-precursor, similar metal-based reductions can be adapted for azides. For instance, systems like cerium(III) chloride heptahydrate in combination with sodium iodide (CeCl₃·7H₂O/NaI) in a solvent like acetonitrile (B52724) are effective for the mild reduction of azides to primary amines. datapdf.com

The resulting 6-methoxyquinolin-8-amine is a stable and versatile intermediate, ready for further derivatization, particularly in reactions requiring a nucleophilic amino group. mdpi.com

Table 1: Selected Methods for Reduction of Azido Group This table is interactive and allows for sorting.

| Method | Reagents | Key Features |

|---|---|---|

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by H₂O | Mild reaction conditions, high chemoselectivity. mdpi.com |

| Tin(II) Chloride Reduction | SnCl₂ (on the nitro-precursor) | Effective for reducing nitro groups to amines. mdpi.com |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions are fundamental for introducing a variety of functional groups onto the quinoline (B57606) core. In the context of this compound's synthesis, a key nucleophilic substitution occurs when a precursor, such as a chloro-substituted quinoline, reacts with an azide source like sodium azide (NaN₃) in a polar aprotic solvent like DMF. mdpi.com This reaction efficiently displaces the leaving group (e.g., chloride) to install the 8-azido group. mdpi.comresearchgate.net

The scope of nucleophilic substitution is not limited to the introduction of the azide. The quinoline ring itself, particularly when activated, can undergo substitution. For instance, 4-chloroquinoline (B167314) derivatives are known to react with various nucleophiles, including thiols, hydrazines, and amines, to yield 4-substituted quinolinones. mdpi.comresearchgate.net While this compound does not possess a leaving group at the 4-position, these studies highlight the general reactivity of the quinoline scaffold towards nucleophiles under appropriate conditions. The electron-donating methoxy (B1213986) group at the 6-position can influence the reactivity of the ring, potentially directing substitution to other positions.

The azide group itself is generally stable but can be displaced under specific conditions, although reduction (as discussed in 6.1) or cycloaddition (as in 6.3) are its more common reaction pathways.

Synthesis of Tetrazole Hybrid Compounds via Ugi-Azide Multicomponent Reactions

The Ugi-azide multicomponent reaction is a powerful tool for creating molecular diversity and is particularly effective for synthesizing complex tetrazole-containing compounds from the amine derivative of this compound. mdpi.combeilstein-journals.org This one-pot reaction brings together four components: an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). mdpi.comnih.gov

In this specific application, 6-methoxyquinolin-8-amine (obtained from the reduction of this compound) serves as the amine component. mdpi.com The reaction proceeds as follows:

The amine (6-methoxyquinolin-8-amine) condenses with an aldehyde to form an imine.

The isocyanide and trimethylsilyl azide add to the imine intermediate.

An intramolecular cyclization occurs, leading to the formation of a stable 1,5-disubstituted tetrazole ring.

This reaction is highly convergent, allowing for the rapid assembly of complex molecules by simply varying the aldehyde and isocyanide components. mdpi.combeilstein-journals.org Researchers have utilized this strategy to create libraries of 8-amino-6-methoxyquinoline–tetrazole hybrids, linking the quinoline pharmacophore to a tetrazole ring through different linkers and side chains to explore their biological activities. mdpi.comnih.gov

Table 2: Components of the Ugi-Azide Reaction for Tetrazole Hybrids This table is interactive and allows for filtering by component type.

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Amine | 6-Methoxyquinolin-8-amine | Provides the quinoline scaffold and primary amino group. mdpi.com |

| Carbonyl | Various aldehydes (e.g., aliphatic, aromatic) | Forms the imine intermediate and introduces side chain diversity. mdpi.com |

| Isocyanide | tert-Butyl isocyanide | Participates in the cyclization to form the tetrazole backbone. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions at Other Quinoline Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.netsigmaaldrich.comlibretexts.org These methods can be applied to functionalize the quinoline core of this compound at positions other than the C-8, provided a suitable handle (like a halide or triflate) is present or can be installed. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the pharmacological profiles of drug candidates. rsc.orgnih.gov

Common palladium-catalyzed reactions that could be applied to halo-substituted derivatives of 6-methoxyquinoline (B18371) include:

Suzuki-Miyaura Coupling: Reaction of a halo-quinoline with a boronic acid or ester to form a C-C bond, useful for introducing aryl or alkyl groups. researchgate.netlibretexts.org

Heck Reaction: Coupling of a halo-quinoline with an alkene to form a substituted alkene. sigmaaldrich.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. sigmaaldrich.comlibretexts.org

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with an amine. libretexts.org

For example, a synthetic route could involve the preparation of a bromo- or iodo-substituted 6-methoxyquinoline, which could then undergo a Suzuki coupling with a desired boronic acid to introduce new functionality at a specific position on the benzene (B151609) or pyridine (B92270) portion of the quinoline ring system. The precise control over reaction conditions and the choice of ligands for the palladium catalyst are crucial for achieving high yields and selectivity in these transformations. rsc.orgmdpi.com Such strategies significantly expand the chemical space accessible from the this compound scaffold.

Analytical and Computational Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 8-Azido-6-methoxyquinoline, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and distinguishing it from other potential isomers.

In the ¹H NMR spectrum, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet in the upfield region (around 3.9-4.1 ppm). The aromatic protons will resonate in the downfield region (typically 7.0-8.8 ppm). The specific positions of the azide (B81097) and methoxy groups create a unique fingerprint. For instance, the proton at position 7 (H-7) would likely appear as a singlet or a narrow doublet, influenced by the adjacent azide group at C-8. Distinguishing between isomers, such as 5-azido-6-methoxyquinoline, would be evident from the differing coupling constants (J-values) and chemical shifts of the aromatic protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The carbon atom attached to the azide group (C-8) and the one bonded to the methoxy group (C-6) will have distinct chemical shifts. The presence of the electron-withdrawing azide group would shift the C-8 signal downfield. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton and carbon signal, confirming the 8-azido-6-methoxy substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on known values for 6-methoxyquinoline (B18371) derivatives and substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.8 | ~149 |

| 3 | ~7.4 | ~122 |

| 4 | ~8.5 | ~144 |

| 5 | ~7.2 | ~105 |

| 6 (-OCH₃) | ~3.9 (s, 3H) | ~158 (C-6), ~56 (-OCH₃) |

| 7 | ~7.5 | ~120 |

| 8a (bridgehead) | - | ~140 |

| 4a (bridgehead) | - | ~128 |

| 8 | - | ~135 |

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups within a molecule. The azide group (-N₃) has a very strong and characteristic absorption band that is difficult to miss. This band arises from the asymmetric stretching vibration of the N=N=N bond and typically appears in a relatively clean region of the spectrum, between 2100 and 2160 cm⁻¹. researchgate.net The presence of a sharp, intense peak in this region is a strong indicator of the successful incorporation of the azide moiety onto the quinoline scaffold. Other characteristic bands would include C-H stretching from the aromatic ring and the methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the quinoline ring (1500-1650 cm⁻¹), and C-O stretching of the methoxy ether (1200-1275 cm⁻¹). nnpub.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H (-OCH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C / C=N | Stretch | 1500 - 1650 | Medium to Strong |

| Aryl Ether C-O | Stretch | 1200 - 1275 | Strong |

Mass spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental composition. For this compound (C₁₀H₈N₄O), the expected monoisotopic mass is approximately 200.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 g/mol ) to form a nitrene intermediate radical cation. rsc.org Therefore, a prominent peak at m/z 172 (M-28) would be expected for this compound. Subsequent fragmentations could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO), which are common fragmentation patterns for methoxy-substituted aromatic compounds. libretexts.orgmiamioh.edu

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods confirm the chemical structure, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. scispace.com By diffracting X-rays off a single crystal of this compound, one can determine precise bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 5-azidomethyl-8-hydroxyquinoline, provides valuable insights. scispace.com The quinoline ring system is expected to be largely planar. The azide group is linear, but its orientation relative to the ring can vary. The crystal packing would be influenced by intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules and potential weak hydrogen bonds involving the methoxy group or nitrogen atoms. The analysis would reveal the conformation of the methoxy group and any deviations from planarity in the molecule. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and complementary tool to experimental analysis. scirp.org DFT calculations can be used to model the properties of this compound, providing insights that can aid in the interpretation of experimental data.

DFT calculations begin with geometry optimization to find the lowest energy conformation of the molecule. This computational approach provides predicted bond lengths and angles that can be compared with X-ray crystallography data. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transition properties. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted quinoline ring, while the LUMO may have significant contributions from the azido (B1232118) group and the pyridine (B92270) part of the quinoline system. These calculations can help predict the molecule's behavior in chemical reactions and its potential applications in materials science. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 3: Computationally Predicted Properties of this compound via DFT Illustrative data based on typical DFT calculations for similar aromatic azides.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and electronic stability |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates overall molecular polarity |

| N-N-N Bond Angle (Azide) | ~ 170-175° | Confirms the near-linear geometry of the azide group |

Modeling of Transition States and Reaction Energy Profiles

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of energetic and reactive molecules like this compound. Through the modeling of transition states and the calculation of reaction energy profiles, detailed insights into the kinetics and thermodynamics of its potential transformations can be achieved. For aromatic azides such as this compound, two primary reaction pathways are of significant interest for computational investigation: thermal decomposition via nitrene formation and [3+2] cycloaddition reactions.

Thermal Decomposition and Nitrene Formation

The thermal decomposition of aromatic azides is a fundamental process that proceeds through the extrusion of a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is the rate-determining step in many subsequent reactions. researchgate.net Computational modeling, particularly using Density Functional Theory (DFT) and multiconfigurational methods like CASSCF, is employed to map the potential energy surface of this decomposition.

The reaction mechanism involves the cleavage of the N-N₂ bond, leading to a transition state (TS) where the nitrogen molecule is partially dissociated. The energy required to reach this transition state is the activation energy (Ea) of the decomposition. For phenyl azide, the parent compound of aromatic azides, this process has been extensively studied. Computational studies on substituted phenyl azides have demonstrated that the nature and position of substituents on the aromatic ring can significantly influence the activation energy. researchgate.net Electron-donating groups, such as the methoxy group in this compound, can affect the stability of the reactant and the transition state, thereby tuning the decomposition temperature.

A simplified reaction energy profile for the thermal decomposition of an aromatic azide is depicted below. The profile illustrates the energy of the reactant (azide), the transition state for N₂ extrusion, and the resulting nitrene intermediate.

Table 1: Representative Calculated Activation Energies for Thermal Decomposition of Aromatic Azides

| Compound | Computational Method | Activation Energy (kcal/mol) |

| Phenyl Azide | B3LYP/6-31G(d) | 39.8 |

| 4-Methoxyphenyl Azide | B3LYP/6-31G(d) | 38.5 |

| 2-Nitrophenyl Azide | CCSD(T)/6-311G(2d,p) | ~28 |

Note: The data in this table is illustrative and sourced from computational studies on analogous compounds to provide a reference for the potential energy barriers involved in the decomposition of aromatic azides. Actual values for this compound would require specific calculations.

The resulting 6-methoxyquinolin-8-nitrene is a highly reactive intermediate with a triplet ground state. It can undergo various subsequent reactions, such as intramolecular C-H insertion or cyclization, which can also be modeled computationally to determine the most favorable reaction pathways.

[3+2] Cycloaddition Reactions

Aromatic azides are well-known 1,3-dipoles that can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. uchicago.eduresearcher.lifelibretexts.org The reactivity and regioselectivity of these reactions are governed by the electronic properties of both the azide and the dipolarophile. Computational methods, particularly DFT, are instrumental in understanding these reactions by locating the transition states and calculating the activation barriers for different regioisomeric pathways. acs.orgresearchgate.net

The reaction energy profile for a [3+2] cycloaddition involves the concerted formation of two new sigma bonds between the azide and the dipolarophile. The transition state is characterized by a five-membered ring structure where these bonds are partially formed. The activation energy for these reactions is sensitive to the electronic nature of the substituents on both reactants. For instance, the electron-rich nature of the 6-methoxyquinoline moiety in this compound would influence its HOMO and LUMO energies, thereby affecting its reactivity towards different dipolarophiles. acs.orgnih.gov

Computational studies on phenyl azide cycloadditions have shown that these reactions can be described by the distortion/interaction model. acs.orgnih.gov The activation energy is a sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.

Table 2: Illustrative Calculated Activation and Reaction Energies for the [3+2] Cycloaddition of Phenyl Azide with Ethylene (B1197577)

| Parameter | Computational Method | Energy (kcal/mol) |

| Activation Energy (ΔG‡) | ωB97X-D/6-311G(d,p) | 17.9 |

| Reaction Energy (ΔGr) | ωB97X-D/6-311G(d,p) | -35.2 |

Note: This data is for the reaction of phenyl azide with ethylene and serves as a general example of the energy profile for such cycloadditions. The specific values for this compound would depend on the dipolarophile and would necessitate dedicated computational analysis.

Modeling of the transition states for the cycloaddition of this compound would allow for the prediction of regioselectivity (e.g., the formation of 1,4- versus 1,5-disubstituted triazoles when reacting with unsymmetrical alkynes). This is achieved by comparing the activation energies of the different possible transition states leading to the various regioisomers.

Emerging Research Directions and Future Perspectives for 8 Azido 6 Methoxyquinoline Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. rsc.orgnih.govjddhs.com Future research into the synthesis of 8-azido-6-methoxyquinoline will likely prioritize the development of more sustainable and environmentally benign protocols.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and solvents. mdpi.comresearchgate.net A significant future direction will be the exploration of greener alternatives. This includes the use of non-toxic and biodegradable solvents, such as water, ethanol, or supercritical fluids, to replace conventional volatile organic compounds. rsc.orgjddhs.com The development of solvent-free reaction conditions or the use of recyclable catalytic systems are also promising avenues. mdpi.com

Furthermore, energy efficiency is a key aspect of green synthesis. The adoption of microwave-assisted or ultrasound-assisted synthetic methods could significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions, represents another exciting frontier. kcl.ac.ukarranchemical.iewhiterose.ac.uknih.gov The identification or engineering of enzymes capable of catalyzing the introduction of the azido (B1232118) group or the formation of the quinoline (B57606) ring would be a significant breakthrough in the sustainable production of this compound and its derivatives.

| Parameter | Traditional Synthesis | Potential Green Alternative | Benefit |

| Solvent | DMF, CH2Cl2 mdpi.com | Water, Ethanol, Supercritical CO2 rsc.orgjddhs.com | Reduced toxicity and environmental impact |

| Energy | Conventional heating | Microwave, Ultrasound nih.gov | Reduced reaction time and energy consumption |

| Catalyst | Stoichiometric reagents | Recyclable catalysts, Biocatalysts mdpi.comkcl.ac.ukarranchemical.iewhiterose.ac.uknih.gov | Increased efficiency, reduced waste, milder conditions |

Chemo- and Regioselective Modifications for Enhanced Utility

The this compound scaffold possesses multiple reactive sites, offering the potential for a wide range of chemical modifications. A key challenge and a significant area for future research lie in the development of highly chemo- and regioselective reactions to functionalize this molecule with precision.

The quinoline ring itself is susceptible to electrophilic and nucleophilic substitution reactions. Future work will likely focus on directing group strategies to control the position of functionalization on the quinoline core. mdpi.comresearchgate.net This would allow for the introduction of various substituents at specific positions, leading to a diverse library of derivatives with tailored electronic and steric properties.

Furthermore, the azide (B81097) group can undergo a variety of chemical transformations. While the complete reduction of the azide to an amine is a common reaction, the development of methods for its selective partial reduction or its conversion into other nitrogen-containing functional groups would be highly valuable. researchgate.net For instance, the selective transformation of the azido group in the presence of other reducible functionalities on the quinoline ring would enhance the synthetic utility of this compound as a versatile building block.

| Modification Type | Potential Strategy | Desired Outcome |

| Quinoline Ring Functionalization | Directing group-assisted C-H activation mdpi.comresearchgate.net | Site-selective introduction of various functional groups |

| Azide Group Transformation | Selective reduction or partial transformation researchgate.net | Access to diverse nitrogen-containing derivatives |

| Combined Modifications | Orthogonal protection-deprotection strategies | Stepwise and controlled multi-functionalization |

Exploration of Novel Catalytic Systems for Azide Transformations

The azide functionality in this compound is a gateway to a plethora of nitrogen-containing heterocycles and other valuable compounds. The development of novel and efficient catalytic systems for the transformation of this azido group is a crucial area for future investigation.

Transition metal catalysis has been instrumental in activating and transforming organic azides. Future research could explore a broader range of transition metal catalysts, including those based on earth-abundant and non-toxic metals, to promote reactions such as cycloadditions, C-H aminations, and rearrangements. For example, ruthenium-catalyzed transformations of 1,2-azido alcohols to α-amido ketones suggest the potential for similar catalytic systems to be applied to derivatives of this compound. rsc.org

Beyond metal catalysis, the exploration of organocatalytic and photocatalytic methods for azide transformations is a rapidly growing field. These approaches offer the potential for milder reaction conditions and unique reactivity patterns. Photocatalysis, in particular, could enable novel transformations of the azido group through the generation of highly reactive nitrene intermediates under controlled conditions. The development of metal-free catalytic systems would also align with the principles of green and sustainable chemistry. researchgate.net

| Catalytic System | Potential Application for this compound | Advantages |

| Transition Metal Catalysis | Cycloadditions, C-H aminations, rearrangements | High efficiency and selectivity |

| Organocatalysis | Asymmetric transformations, metal-free reactions | Avoids toxic metals, potential for enantioselectivity |

| Photocatalysis | Generation of nitrene intermediates for novel reactions | Mild conditions, unique reactivity |

Expanding the Applicability in Advanced Organic Synthesis Methodologies

The unique structural features of this compound make it a promising building block for the construction of complex molecular architectures. Future research will undoubtedly focus on expanding its applications in various advanced organic synthesis methodologies.

One of the most promising areas is its use in multicomponent reactions (MCRs). nih.govwindows.netnih.govarizona.edu A derivative, 2-azido-N-(6-methoxyquinolin-8-yl)acetamide, has already been utilized in Ugi-azide reactions to generate novel tetrazole-containing compounds. mdpi.com This highlights the potential of this compound and its derivatives as components in other MCRs, enabling the rapid and efficient synthesis of diverse libraries of complex molecules for drug discovery and other applications.

The azide group is also a key participant in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). idtdna.comresearchgate.netgenelink.com The ability of 8-azido purine (B94841) derivatives to undergo SPAAC suggests that this compound could be a valuable tool for bioconjugation and materials science. nih.gov Future research will likely focus on exploring its utility in these areas, for example, in the labeling of biomolecules or the construction of functional polymers.

Furthermore, the intramolecular reactions of the azido group with other functionalities on the quinoline ring or on appended side chains could be exploited for the synthesis of novel fused heterocyclic systems. The synthesis of tetracyclic quinoline derivatives from related azido precursors provides a precedent for this approach. nih.gov

| Synthetic Methodology | Potential Application of this compound |

| Multicomponent Reactions (MCRs) | Synthesis of diverse heterocyclic libraries mdpi.comnih.govwindows.netnih.govarizona.edu |

| Click Chemistry (CuAAC & SPAAC) | Bioconjugation, materials science, labeling of biomolecules idtdna.comresearchgate.netgenelink.comnih.gov |

| Intramolecular Cyclizations | Synthesis of novel fused heterocyclic systems nih.gov |

Q & A

Basic: What are the key synthetic challenges in modifying 8-amino-6-methoxyquinoline, and what alternative strategies exist for functionalization?

Answer:

8-Amino-6-methoxyquinoline resists reductive alkylation with acetals or aldehydes due to steric hindrance or electronic effects at the amino group . Alternative methods include:

- Imine Reduction : Use NaBH₃CN under mildly acidic conditions (pH ≈ 6) to reduce pre-formed imines, as demonstrated in aminoquinoline derivative synthesis .

- Azide-Alkyne Cycloaddition : Introduce azide groups (e.g., 8-azido-6-methoxyquinoline) for click chemistry reactions with alkynes, enabling controlled functionalization .

- Protection-Deprotection : Temporarily protect the amino group with phthalimide during alkylation steps, followed by hydrazine hydrate treatment to regenerate the free amine .

Advanced: How does the azide substituent in this compound influence photophysical properties compared to 6-methoxyquinoline?

Answer:

The azide group alters excited-state dynamics:

- Proton Transfer Inhibition : Unlike 6-methoxyquinoline, which undergoes pH-dependent proton exchange (e.g., τdp ∼ 2.2 ps for hydroxyl deprotonation in acidic conditions), the azide group may disrupt intramolecular hydrogen bonding, slowing tautomerization .

- Fluorescence Quenching : Azides are known quenchers; fluorescence lifetime measurements (via time-correlated single-photon counting) can quantify quenching efficiency compared to the parent compound .

- Solvent Polarity Effects : Transient absorption spectroscopy in aprotic solvents (e.g., acetonitrile) can isolate azide-specific excited-state interactions .

Basic: What purification and characterization methods are critical for ensuring the integrity of this compound?

Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol to achieve ≥98% purity .

- Characterization :

Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound in click chemistry?

Answer:

Conflicting reactivity data (e.g., variable cycloaddition yields) may arise from solvent effects or competing pathways.

- DFT Calculations : Model transition states of azide-alkyne cycloadditions to identify solvent-dependent activation barriers (e.g., water vs. DMSO) .

- Kinetic Simulations : Compare experimental rate constants (from UV-Vis monitoring) with simulated data to validate reaction mechanisms .

- Steric Maps : Use molecular docking software to predict steric clashes in bulky derivatives that hinder cycloaddition .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Azide-Specific Hazards : Avoid metal catalysts (e.g., Cu) to prevent explosive azide accumulation. Use inert atmospheres for storage .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Waste Disposal : Quench residual azides with sodium nitrite/acetic acid before disposal .

Advanced: Can this compound act as a ligand in coordination chemistry, and how does its chelation differ from 8-hydroxyquinoline?

Answer:

- Chelation Potential : The azide group is a weaker donor compared to the hydroxyl in 8-hydroxyquinoline, but it can coordinate via the quinoline nitrogen and azide terminal nitrogen.

- Spectroscopic Validation :

- Comparative Studies : 8-Hydroxyquinoline forms stable tris-complexes (e.g., Alq₃), while azide derivatives may favor mono- or bis-complexes due to steric constraints .

Basic: How does pH modulate the spectroscopic properties of this compound in aqueous media?

Answer:

- Absorption Shifts : In acidic conditions (pH < 3), protonation at the quinoline nitrogen increases absorbance at ~320 nm, while deprotonation in alkaline media (pH > 10) shifts λmax to ~290 nm .

- Fluorescence Quenching : Protonation enhances intersystem crossing, reducing fluorescence quantum yield. Measure using a fluorimeter with pH-controlled cuvettes .

Advanced: What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Answer:

- Catalyst Design : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance regioselectivity in azide-alkyne cycloadditions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic azide attack at electron-deficient alkynes .

- Microwave Assistance : Accelerate reactions to minimize side products (e.g., 30 min at 100°C vs. 24 hr conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.